
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone
Overview
Description
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features an amino group at the 5-position and a bromo group at the 7-position of the indole ring, with an ethanone group attached to the nitrogen atom.
Preparation Methods
The synthesis of 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine for the substitution reaction. Industrial production methods may employ similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 7 undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is enhanced by the electron-donating amino group at position 5, which activates the aromatic ring.
Key Observations :
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Reactions proceed regioselectively at the bromine site due to steric and electronic effects .
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Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency .
Acylation and Alkylation of the Amino Group
The primary amine at position 5 participates in acylation and alkylation reactions, enabling functional group diversification.
Mechanistic Notes :
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Acylation occurs via nucleophilic attack of the amine on the electrophilic carbonyl carbon .
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Alkylation requires a strong base (e.g., NaH) to deprotonate the amine .
Redox Reactions of the Ethanone Moiety
The ketone group at position 1 undergoes reduction and oxidation reactions, enabling further structural modifications.
Key Data :
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Reduction with NaBH₄ selectively targets the ketone without affecting the bromine or amino groups .
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Oxidative cleavage of the ketone requires acidic conditions to stabilize intermediates .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
Mechanistic Insights :
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Indazole formation involves hydrazine-mediated cyclization followed by aromatization .
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Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) enables triazole synthesis with high regioselectivity .
Photochemical Reactivity
The bromine atom undergoes homolytic cleavage under UV light, enabling radical-based functionalization.
Reaction Type | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Radical Arylation | UV (365 nm), Ar–B(OH)₂, DMF | 1-(5-Amino-7-aryl-1H-indol-1-yl)ethanone | 62 |
Applications :
Scientific Research Applications
Medicinal Chemistry
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone has shown promise as a potential therapeutic agent, particularly in cancer research. Indole derivatives are known for their ability to inhibit various cancer cell lines. Research indicates that this compound may exhibit:
- Antitumor Activity : Similar compounds have demonstrated significant cytotoxicity against cancer cell lines such as A-549 (lung cancer) and MDA-MB-468 (breast cancer), with IC50 values indicating potent activity .
Compound | Cell Line | IC50 (µmol/L) |
---|---|---|
1g | A-549 | 0.065 |
1h | MDA-MB-468 | 9.4 |
The compound's biological activities extend beyond anticancer properties:
- Antimicrobial Properties : Research is ongoing to explore its efficacy against various pathogens.
- Inhibition of Protein Kinases : Similar indole derivatives have been noted for their ability to inhibit kinases involved in tumor progression and inflammation, such as MAPK and FGFR .
Drug Development
The unique structural features of this compound make it a valuable building block in drug development:
- Targeted Therapy : Its potential to interfere with microtubule dynamics suggests applications in targeted cancer therapies.
Case Studies
Several case studies highlight the efficacy and potential applications of indole derivatives similar to this compound:
Case Study 1: KMU-1170
A compound derived from a similar indolin framework demonstrated superior inhibitory effects on inflammatory signaling pathways compared to traditional anti-inflammatory drugs, effectively reducing LPS-induced upregulation of inflammatory markers in THP-1 cells.
Case Study 2: Antitumor Efficacy
In a study evaluating novel indolin derivatives, one compound exhibited significant cytotoxicity against EAC tumor cells, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromo groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The compound’s ability to modulate enzyme activity and receptor binding pathways makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone can be compared with other indole derivatives, such as:
1-(5-Bromo-1H-indol-7-yl)ethanone: Similar in structure but lacks the amino group, which may result in different biological activities.
1-(6-Amino-5-bromo-1H-indol-1-yl)ethanone: Another closely related compound with the amino and bromo groups at different positions, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone, an indole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a bromine atom on the indole ring, contributing to its pharmacological properties.
- Molecular Formula : C10H9BrN2O
- Molecular Weight : Approximately 239.09 g/mol
- Structural Features : The presence of the amino and bromo substituents enhances the compound's binding affinity to various biological receptors and enzymes, influencing its activity against different diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids (DNA and RNA), affecting gene expression and protein synthesis, which is crucial for its anticancer and antimicrobial effects.
Anticancer Properties
Indole derivatives are well-known for their ability to inhibit cancer cell proliferation. Research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. For example:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 23–33 | Tubulin destabilization and apoptosis |
MDA-MB-231 (Triple-negative Breast) | 23–33 | Inhibition of tubulin polymerization |
These findings suggest that the compound may act as a potent antitumor agent by disrupting microtubule dynamics, which is essential for mitosis .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate that it can effectively inhibit bacterial growth:
Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard Drug (mm) |
---|---|---|
Staphylococcus aureus | 22 | 24 |
Pseudomonas aeruginosa | 23 | 24 |
Klebsiella pneumoniae | 25 | 27 |
These results highlight the potential of this compound as a lead for developing new antimicrobial agents .
Study on COX-2 Inhibition
A significant study focused on the synthesis of novel indole derivatives, including this compound, evaluated their effects on the COX-2 enzyme, known for its role in inflammation and pain. The study demonstrated that certain derivatives exhibited strong anti-inflammatory and analgesic activities, positioning them as candidates for nonsteroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Computational Studies
Recent research has synthesized various derivatives of indole compounds, analyzing their computational docking scores against COX-2. The findings suggest that modifications to the indole structure can significantly enhance biological activity. For instance, derivatives with specific substitutions showed improved binding affinity and biological efficacy compared to the parent compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone, and how can reaction conditions be tailored to improve yield?
- Methodology : Multi-step synthesis often involves bromination and acetylation of indole precursors. For example, bromination at the 7-position of indole derivatives can be achieved using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C). Subsequent acetylation with acetyl chloride in the presence of a base (e.g., triethylamine) introduces the ethanone group. Optimization requires monitoring via TLC and adjusting stoichiometry of brominating agents to avoid over-substitution .
- Key Considerations : Solvent polarity and temperature control are critical to prevent side reactions (e.g., dehalogenation or polymerization). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?
- NMR Analysis :
- ¹H NMR : Expect signals for the indole NH (δ ~10–12 ppm, broad), aromatic protons (δ 6.5–8.0 ppm), and the acetyl group (δ ~2.5 ppm, singlet). The 7-bromo substituent deshields adjacent protons, causing distinct splitting patterns .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~190–210 ppm, while brominated carbons resonate at δ ~110–130 ppm.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard Mitigation : While specific GHS data are limited for this compound, analogs (e.g., brominated indoles) suggest avoiding inhalation/contact. Use fume hoods, nitrile gloves, and lab coats. Store at 2–8°C in airtight, light-resistant containers .
- Emergency Measures : For skin contact, rinse with copious water (≥15 min) and seek medical attention if irritation persists. Use dry chemical extinguishers for fires involving organic solvents .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX, WinGX) resolve ambiguities in the molecular geometry of this compound?
- Structural Refinement : Use SHELXL for small-molecule refinement. High-resolution X-ray data (≤1.0 Å) enable precise localization of bromine and acetyl groups. For twinned crystals, employ TWIN/BASF commands in SHELX to model disorder .
- Challenges : Heavy atoms (Br) may cause absorption errors; apply multi-scan corrections (SADABS) during data integration .
Q. What strategies address contradictions in observed vs. predicted reactivity (e.g., unexpected substitution patterns)?
- Mechanistic Analysis : If bromination at the 7-position deviates (e.g., 5-bromo byproducts), evaluate directing effects of the amino group. Computational tools (DFT calculations) can map electron density to predict electrophilic attack sites.
- Experimental Validation : Use competition experiments with regioisomeric substrates to isolate kinetic vs. thermodynamic products .
Q. How can annulation reactions expand the utility of this compound in heterocyclic chemistry?
- Application : The indole scaffold participates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, coupling with boronic acids at the 5-amino position can generate fused polycyclic systems .
- Optimization : Screen ligands (e.g., XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance coupling efficiency. Monitor via LC-MS for intermediate trapping .
Q. What are the challenges in interpreting mass spectrometry (HRMS) data for halogenated indole derivatives?
- Isotopic Patterns : Bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) produces doublet peaks in MS. For accurate mass determination, use high-resolution instruments (Q-TOF) and subtract background noise from matrix effects .
- Fragmentation Pathways : The acetyl group may undergo McLafferty rearrangement, yielding characteristic fragments (e.g., m/z 43 for CH₃CO⁺). Compare with simulated spectra (e.g., MassFrontier) .
Q. Data Interpretation and Reproducibility
Q. How can researchers resolve discrepancies between theoretical and experimental LogP values?
- Analytical Methods : Experimental LogP can be determined via shake-flask (octanol/water) or HPLC (C18 column, isocratic elution). Theoretical values (e.g., via ChemDraw) often underestimate polarity due to hydrogen bonding from the amino group. Adjust calculations using fragment-based methods (e.g., XLogP3) .
Q. What best practices ensure reproducibility in multi-step syntheses of this compound?
- Documentation : Report exact equivalents, solvent batches, and purification gradients. For air/moisture-sensitive steps (e.g., acetylation), specify glovebox vs. Schlenk line conditions .
- Quality Control : Validate intermediates via melting point, NMR, and HRMS. Archive samples for cross-lab comparisons .
Properties
IUPAC Name |
1-(5-amino-7-bromoindol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRCNLUSUGCVHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=CC(=C21)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646829 | |
Record name | 1-(5-Amino-7-bromo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-32-7 | |
Record name | 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000343-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Amino-7-bromo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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